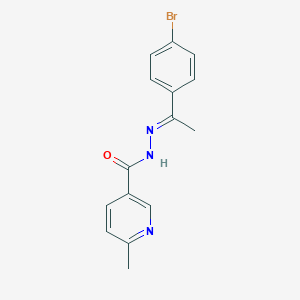![molecular formula C21H22N2O4 B274247 Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)
Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ethyl cyanoacrylate and has various synthetic methods, scientific research applications, and physiological effects.
作用机制
The mechanism of action of ethyl cyanoacrylate involves the formation of strong covalent bonds with the tissue surface. When applied to a wound or incision, the ethyl cyanoacrylate monomers polymerize rapidly to form a strong and flexible bond. The polymerization process is exothermic, generating heat that can cause tissue damage if not controlled. The bond formed by ethyl cyanoacrylate is water-resistant and can withstand mechanical stress, making it an ideal tissue adhesive.
Biochemical and Physiological Effects
Ethyl cyanoacrylate has various biochemical and physiological effects, including its ability to induce an inflammatory response. The inflammatory response is characterized by the infiltration of immune cells, including neutrophils and macrophages, which help to clear the adhesive from the wound site. Ethyl cyanoacrylate has also been shown to have hemostatic properties, reducing bleeding from small wounds and incisions. However, the use of ethyl cyanoacrylate in large wounds or deep incisions can lead to tissue necrosis and delayed wound healing.
实验室实验的优点和局限性
The use of ethyl cyanoacrylate in lab experiments has various advantages, including its ability to form strong and flexible bonds between different materials. It can be used to seal microfluidic devices, reducing the risk of leakage and contamination. Ethyl cyanoacrylate is also easy to use and can be applied using a syringe or pipette. However, the use of ethyl cyanoacrylate in lab experiments has limitations, including its potential toxicity and the risk of tissue damage if not used properly. It is also not suitable for use in experiments that require the removal of the adhesive from the tissue surface.
未来方向
There are various future directions for the use of ethyl cyanoacrylate in scientific research, including its use in the development of new tissue adhesives and wound healing agents. Ethyl cyanoacrylate can also be used in the synthesis of new polymeric materials, including biodegradable polymers and hydrogels. The use of ethyl cyanoacrylate in the development of microfluidic devices can also be expanded, including the development of new devices for drug discovery and diagnostics. Overall, the potential applications of ethyl cyanoacrylate in scientific research are vast and promising.
Conclusion
Ethyl cyanoacrylate is a chemical compound that has various synthetic methods, scientific research applications, and physiological effects. It has been shown to be effective in sealing small wounds and incisions, reducing the risk of infection and improving wound healing. Ethyl cyanoacrylate has various advantages and limitations for use in lab experiments, and its potential applications in scientific research are vast and promising.
合成方法
Ethyl cyanoacrylate can be synthesized using various methods, including the Knoevenagel Condensation reaction. This method involves the reaction of ethyl cyanoacetate with 2-cyano-3-ethoxyacrylate in the presence of a base catalyst. Another method is the Michael addition reaction, which involves the reaction of 2-cyano-3-ethoxyacrylate with 2,4,6-trimethylphenylacetonitrile in the presence of a base catalyst. Both methods result in the formation of ethyl cyanoacrylate as a colorless liquid.
科学研究应用
Ethyl cyanoacrylate has various scientific research applications, including its use as a tissue adhesive in medical procedures. It has been shown to be effective in sealing small wounds and incisions, reducing the risk of infection and improving wound healing. It has also been used in the development of microfluidic devices, which are used in various fields, including chemical analysis, drug discovery, and biotechnology. Ethyl cyanoacrylate has also been used as a precursor in the synthesis of various compounds, including polymeric nanoparticles and dendrimers.
属性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
ethyl (E)-2-cyano-3-[3-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2,4,6-trimethylphenyl]prop-2-enoate |
InChI |
InChI=1S/C21H22N2O4/c1-6-26-20(24)16(11-22)9-18-13(3)8-14(4)19(15(18)5)10-17(12-23)21(25)27-7-2/h8-10H,6-7H2,1-5H3/b16-9+,17-10+ |
InChI 键 |
ZTCMATLCSLUDDY-CZCYGEDCSA-N |
手性 SMILES |
CCOC(=O)/C(=C/C1=C(C(=C(C=C1C)C)/C=C(\C#N)/C(=O)OCC)C)/C#N |
SMILES |
CCOC(=O)C(=CC1=C(C(=C(C=C1C)C)C=C(C#N)C(=O)OCC)C)C#N |
规范 SMILES |
CCOC(=O)C(=CC1=C(C(=C(C=C1C)C)C=C(C#N)C(=O)OCC)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)





![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)






![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)